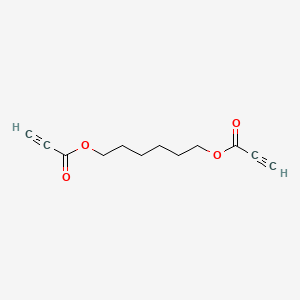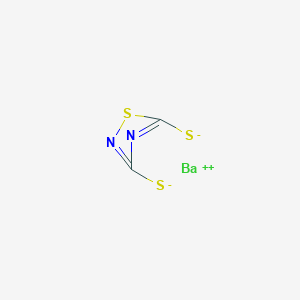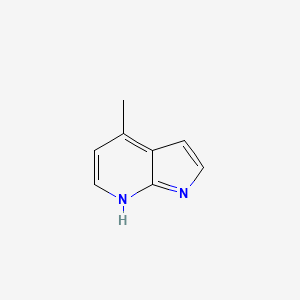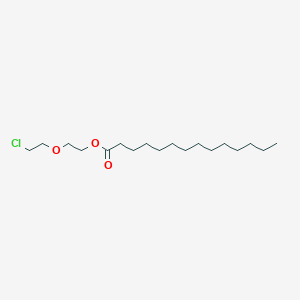
1,6-Hexanediol dipropiolate
Overview
Description
1,6-Hexanediol dipropiolate is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,6-Hexanediol dipropiolate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Hexanediol dipropiolate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chromatin Dynamics in Living Cells
1,6-Hexanediol is notable for its ability to immobilize and condense chromatin in living human cells. It affects cell behavior by inhibiting protein-protein and protein-RNA interactions essential for liquid droplet formation inside cells, impacting cellular functions (Itoh et al., 2021).
Enzyme Activity Inhibition
1,6-Hexanediol is used to dissolve liquid-liquid phase-separated condensates, but it has been found to directly impair kinase and phosphatase activities. Even at 1% concentration, it strongly affects these enzymes, questioning its use in phase separation studies (Düster et al., 2021).
Polymer Precursor Synthesis
This compound serves as an important polymer precursor. Catalyst screening studies have been conducted to optimize the synthesis of 1,6-hexanediol from hexanetriol, highlighting its significance in the polyester industry (Buntara et al., 2012).
Adipic Acid Production
1,6-Hexanediol is used in the aerobic oxidation process to produce adipic acid, a key component in polymer synthesis. Studies have explored the use of supported noble metal catalysts to optimize this conversion (Mounguengui-Diallo et al., 2018).
Biomass Conversion
There's significant research into producing 1,6-hexanediol from biomass, offering a potential alternative to conventional petroleum-based methods. This includes catalytic conversions and effective separation techniques (Kim et al., 2021).
Solubility and Thermodynamics
Understanding the solubility and thermodynamics of 1,6-hexanediol in various solvents is crucial for its application in different industrial processes (Zhang et al., 2017).
Surface Tension Studies
The impact of 1,6-hexanediol on surface tension in aqueous solutions is another area of research, providing insights into its interaction with water and potential applications in formulations (Romero et al., 2007).
properties
IUPAC Name |
6-prop-2-ynoyloxyhexyl prop-2-ynoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-11(13)15-9-7-5-6-8-10-16-12(14)4-2/h1-2H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFUSVKDHSGOGNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=O)OCCCCCCOC(=O)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Hexanediol dipropiolate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1,2-Bis[(dimethylamino)methylene]hydrazine](/img/structure/B7827053.png)
![(E)-[(4-Methylphenyl)[(E)-[(4-methylphenyl)methylidene]amino]methyl][(4-methylphenyl)methylidene]amine](/img/structure/B7827059.png)

![tert-butyl N-[(1R)-1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]carbamate](/img/structure/B7827084.png)
